molecular formula C12H9ClN2O2 B1293857 N-(4-Chlorophenyl)-2-nitroaniline CAS No. 23008-56-2

N-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B1293857
CAS No.: 23008-56-2
M. Wt: 248.66 g/mol
InChI Key: RCLKXSIRDRWUGX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-nitroaniline is an aromatic compound characterized by the presence of a nitro group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorophenyl)-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-(4-chlorophenyl)aniline. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

    Reduction: N-(4-Chlorophenyl)-2-aminoaniline.

    Substitution: N-(4-Substituted phenyl)-2-nitroaniline derivatives.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

N-(4-Chlorophenyl)-2-nitroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-aminoaniline: A reduction product of N-(4-Chlorophenyl)-2-nitroaniline with similar structural features but different chemical properties.

    N-(4-Chlorophenyl)-2-nitrophenol: Another nitro-substituted aromatic compound with distinct reactivity due to the presence of a hydroxyl group.

    N-(4-Chlorophenyl)-2-nitrobenzamide: A compound with a similar nitro and chloro substitution pattern but with an amide functional group.

Uniqueness

This compound is unique due to its specific combination of a nitro group and a chloro-substituted phenyl ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLKXSIRDRWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177564
Record name N-(4-Chlorophenyl)-2-nitroaniline
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Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23008-56-2
Record name N-(4-Chlorophenyl)-2-nitrobenzenamine
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Record name N-(4-chlorophenyl)-2-nitroaniline
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-nitrobenzene (33.7 g), 4-chloroaniline (61.0 g) and anhydrous potassium fluoride (13.9 g) was stirred at 180° C. for 10 h. After being cooled to rt, 3 M HCl was added and the mixture was stirred at 100° C. for 30 min. Then cooled to rt, filtered by suction, washed with water to give a brown solid. The solid was dissolved in CH2Cl2 and filtered through a thin pad of silica gel, washed with CH2Cl2. The filtrate was concentrated to dryness, and the residue was recrystallized with 95% ethanol to give 57.0 g of orange solid.
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
61 g
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reactant
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13.9 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 2-fluoronitrobenzene (3.5 g, 24.8 mmol), 4-chlorobenzenamine (3.05 g, 24.0 mmol), K2CO3 (3.45 g, 25.0 mmol) and KF (1.5 g, 25.8 mmol) was heated at 220° C. for 28 min under microwave condition. The solid was dissolved in DCM (150 mL), washed with water (50 mL×3), dried over Na2SO4. The solvent was evaporated in vacuo, and then the mixture was purified by Combi-flash (PE:EA=20:1) to give N-(4-chlorophenyl)-2-nitrobenzenamine (3.2 g, 52%) as a scarlet solid. 1H NMR (300 MHz, CD3OD): δ 6.82-6.87 (m, 1H), 7.27-7.31 (m, 2H), 7.41-7.45 (m, 3H), 7.70-7.73 (m, 1H), 8.15-8.18 (m, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
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3.05 g
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reactant
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Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
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Quantity
150 mL
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solvent
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Synthesis routes and methods III

Procedure details

2-Fluoronitrobenzene (3.0 g) and 4-chloroaniline (2.5 g) were dissolved in pyridine (30 ml) and stirred at 80° C. for 18 hours. The resultant solution was allowed to cool, and thereafter, water (100 ml) was added thereto and the mixture was extracted with ethyl acetate (50 ml×3). The organic layer was washed with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was re-crystallized from ethyl acetate-hexane, to thereby yield the target compound (2.5 g) as pale-brown crystals.
Quantity
3 g
Type
reactant
Reaction Step One
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2.5 g
Type
reactant
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30 mL
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resultant solution
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the reduction of N-(4-Chlorophenyl)-2-nitroaniline to its corresponding diamine significant in the context of green chemistry?

A: The paper [] highlights the use of thiourea dioxide as a reducing agent for this transformation. This is significant because thiourea dioxide is considered a more environmentally friendly alternative to traditional reducing agents like metal hydrides, which can be hazardous and generate toxic waste. The described method emphasizes the use of milder reaction conditions and a readily available, inexpensive reducing agent, contributing to a greener and more sustainable approach to chemical synthesis.

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